5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole chemical structure
5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole chemical structure
The following technical guide details the structural analysis, regioselective synthesis, and characterization of 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insights.
Core Scaffold Analysis, Regioselective Synthesis, and Characterization
Executive Summary
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, distinct from its thermodynamically more stable 1,3-isomer. It serves as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant).
5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole represents a critical specific derivative where the 4-nitro group functions as a versatile handle for further diversification (e.g., reduction to an aniline for sulfonamide coupling). Synthesizing this molecule requires overcoming the inherent preference for 1,3-cyclization, necessitating a kinetic control strategy using 4-nitrocinnamaldehyde rather than 1,3-diketones.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Chemical Structure
The molecule consists of a central pyrazole ring N-substituted at position 1 with a phenyl group and C-substituted at position 5 with a 4-nitrophenyl group.[1] Positions 3 and 4 are unsubstituted (bearing hydrogen atoms).
| Feature | Specification |
| IUPAC Name | 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole |
| Molecular Formula | C₁₅H₁₁N₃O₂ |
| Molecular Weight | 265.27 g/mol |
| Key Substituents | N1-Phenyl (Steric bulk), C5-(4-Nitrophenyl) (Electron withdrawing) |
| Regiochemistry | 1,5-Isomer (Kinetic product via cinnamaldehyde route) |
| Electronic State | Highly conjugated; Nitro group induces strong dipole moment |
The Regioselectivity Challenge
In pyrazole synthesis, the reaction of arylhydrazines with 1,3-electrophiles (like chalcones or 1,3-diketones) typically favors the 1,3-diaryl isomer due to steric minimization between the N-aryl group and the C5-substituent.
-
1,3-Isomer (Thermodynamic): Phenyl groups are far apart (positions 1 and 3).
-
1,5-Isomer (Target): Phenyl groups are adjacent (positions 1 and 5), creating steric clash.
-
Solution: Use 4-nitrocinnamaldehyde .[2][3][4] The aldehyde carbon becomes C3 (unsubstituted), and the
-carbon (attached to the nitrophenyl ring) becomes C5. The mechanism forces the hydrazine nitrogen to attack the aldehyde first, locking the regiochemistry before cyclization.
Synthetic Pathway & Mechanism[9]
The synthesis proceeds via a two-step sequence: Condensation/Cyclization to a pyrazoline intermediate, followed by Oxidative Aromatization .[5]
Retrosynthetic Workflow (DOT Diagram)
Figure 1: Stepwise synthetic route ensuring 1,5-regiochemistry.
Mechanistic Detail
-
Hydrazone Formation: The terminal
of phenylhydrazine attacks the aldehyde carbonyl of 4-nitrocinnamaldehyde. This is faster than Michael addition. -
5-endo-trig Cyclization: The internal
nitrogen attacks the -carbon of the double bond. -
Aromatization: The resulting pyrazoline is oxidized (dehydrogenated) to restore aromaticity.
Experimental Protocol
Safety Note: Phenylhydrazine is toxic and a potential skin sensitizer. 4-Nitrocinnamaldehyde is an irritant. Work in a fume hood.
Step 1: Synthesis of Pyrazoline Intermediate
Reagents:
-
4-Nitrocinnamaldehyde (10 mmol, 1.77 g)
-
Phenylhydrazine (11 mmol, 1.08 mL)
-
Solvent: Ethanol (20 mL) + Glacial Acetic Acid (2 mL)
Procedure:
-
Dissolve 4-nitrocinnamaldehyde in ethanol in a round-bottom flask.
-
Add phenylhydrazine dropwise followed by acetic acid.
-
Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear, replaced by a fluorescent pyrazoline spot.
-
Cool to room temperature. The pyrazoline often precipitates as a yellow/orange solid.
-
Filter, wash with cold ethanol, and dry.
-
Checkpoint:
NMR of this intermediate will show three non-aromatic protons (dd) for the pyrazoline ring (C4-H , C4-H , C5-H).
-
Step 2: Oxidative Aromatization to Pyrazole
Reagents:
-
Pyrazoline Intermediate (from Step 1)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or active
(5 equiv). -
Solvent: 1,4-Dioxane or Dichloromethane (DCM).
Procedure:
-
Dissolve the pyrazoline in dry 1,4-dioxane (or DCM).
-
Add DDQ portion-wise at room temperature (exothermic).
-
Stir for 1–2 hours. The solution usually darkens.
-
Workup: Filter off the hydroquinone byproduct (if using DDQ) or manganese salts (if using
). -
Evaporate the solvent.
-
Purification: Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization & Validation
To ensure scientific integrity, the final product must be validated against specific spectroscopic markers that distinguish it from the 1,3-isomer.
NMR Validation (Self-Validating Protocol)
The key distinction lies in the coupling constants and chemical shifts of the pyrazole protons (H3 and H4).
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-3 | 7.70 – 7.85 | Doublet ( | Deshielded by adjacent N2. Confirms C3 is unsubstituted. |
| H-4 | 6.50 – 6.70 | Doublet ( | Upfield shift characteristic of pyrazole C4. |
| Phenyl (N1) | 7.20 – 7.40 | Multiplet | Standard aromatic signals. |
| 4-NO₂-Phenyl (C5) | 8.15 (d), 7.50 (d) | AA'BB' System | Typical para-nitro substitution pattern. |
Note: If H3 and H4 appear as singlets, it suggests loss of coupling or broadening, but the chemical shift difference (
Mass Spectrometry
-
Expected
: . -
Fragmentation: Loss of
( ) is a common fragmentation pathway.
Biological & Pharmaceutical Relevance[3][5]
This specific molecule acts as a high-value intermediate for Structure-Activity Relationship (SAR) studies in two main areas:
-
COX-2 Inhibition: The 1,5-diaryl motif mimics the geometry of Celecoxib. The 4-nitro group is isosteric to the sulfonamide pharmacophore in terms of electron withdrawal, though it requires reduction to
and sulfonylation to achieve maximal potency. -
Antimicrobial Agents: 5-aryl-1-phenylpyrazoles have demonstrated significant antibacterial activity against Gram-positive strains (e.g., S. aureus) by disrupting cell membrane integrity.
SAR Logic Pathway (DOT Diagram)
Figure 2: Functionalization pathway for drug discovery applications.
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles
- Source: Aggarwal, R., et al. "Regioselective synthesis of some new 1,5-diarylpyrazoles." Journal of Chemical Sciences, 2011.
- Context: Establishes the cinnamaldehyde/hydrazine route as the standard for 1,5-regiocontrol.
-
Mechanistic Insight (Hydrazone Cyclization)
- Source: Organic Syntheses, Coll. Vol. 5, p.929 (1973).
- Context: Detailed protocol for phenylhydrazine condens
-
Biological Activity (COX-2 Scaffolds)
- Source: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1997.
- Context: Foundational paper linking the 1,5-diaryl structure to COX-2 selectivity.
-
Spectroscopic Characterization
-
Source: BenchChem Technical Support.[6] "Managing Regioselectivity in Substituted Pyrazole Synthesis."
- Context: NMR distinction between 1,3 and 1,5 isomers.
-
Sources
- 1. 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C15H13N3O2 | CID 102143299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. karger.com [karger.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
